

Citrated Calcium Carbimide: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of citrated calcium carbimide, an alcohol-sensitizing agent. It covers its chemical identity, physicochemical properties, mechanism of action, pharmacokinetics, and toxicological profile, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Chemical and Physical Properties

Citrated calcium carbimide is a salt formed from calcium carbimide and citric acid.[1] It is also known as calcium cyanamide citrated.[2] The active component, calcium carbimide, is the calcium salt of cyanamide.[3]

Table 1: Chemical Identifiers



Identifier	Value
Chemical Name	Calcium cyanamide citrated
CAS Number	8013-88-5[1][2]
UNII	21ZCD2AA4H[1][2]
Molecular Formula	C6H8O7.CN2.Ca[4]
Molecular Weight	272.23 g/mol [4]
InChlKey	TXCUCVKSFYQLPY-UHFFFAOYSA-N[4]
SMILES	C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(#N)[N-2]. [Ca+2][4]

Note: The CAS number for the non-citrated form, calcium carbimide (calcium cyanamide), is 156-62-7.[1]

Table 2: Physicochemical Properties

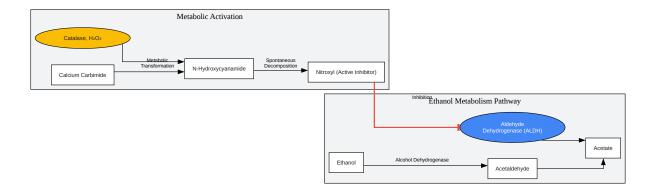
Property	Description
Physical Form	Pure calcium cyanamide appears as glistening, hexagonal crystals. The citrated form is typically formulated into tablets.[3]
Color	Colorless to gray solid.[3]
Odor	Odorless.[3]
Use	Used as an alcohol deterrent in the treatment of alcoholism.[5]

Mechanism of Action

Citrated calcium carbimide exerts its therapeutic effect by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is crucial for the metabolism of ethanol.[3][5] This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, resulting in aversive physiological reactions.[1]



The activation of calcium carbimide is a multi-step process. It requires an initial metabolic transformation involving catalase and hydrogen peroxide (H2O2) to form N-hydroxycyanamide. This intermediate then spontaneously decomposes into cyanide and nitroxyl. Nitroxyl is the direct competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase.[3]



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Caption: Mechanism of Action of Citrated Calcium Carbimide.

Pharmacokinetics

Citrated calcium carbimide is formulated as a slow-release tablet to mitigate side effects associated with its rapid absorption, such as nausea and headache.[5]

Table 3: Pharmacokinetic Parameters



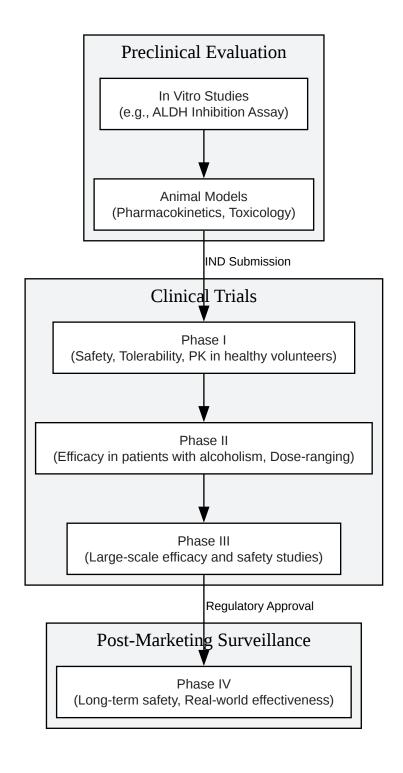
Parameter	Value	Species	Notes
Oral Bioavailability	50-81%	Not Specified	Dose-dependent (0.3- 1.5 mg/kg)[3]
Tmax (Time to Peak Plasma Concentration)	60 minutes	Preclinical[3][5]	-
Apparent Elimination Half-life	92.4 minutes	Experimental Animals[5]	-
Volume of Distribution of Ethanol (in presence of drug)	0.64 L/kg	Not Specified	Compared to 0.68 L/kg without the drug[3]
Total Plasma Clearance (IV administration)	0.0123 - 0.0190 L/kg·min	Not Specified	Two-compartment pharmacokinetic profile[3]

The presence of calcium carbimide significantly increases blood acetaldehyde levels from a baseline of 1.7-6.5 μ M to 40-242 μ M after alcohol consumption.[3]

Experimental Protocols

Detailed experimental protocols for citrated calcium carbimide are not extensively available in the public domain. However, based on the literature, a general workflow for preclinical and clinical evaluation can be outlined.





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Caption: General Experimental Workflow for Drug Development.

A short-term, placebo-controlled, double-blind clinical trial reported on the medical findings of calcium carbimide in the treatment of alcoholism.[6] Another study detailed a preliminary clinical



trial.[7]

Toxicology and Safety

Citrated calcium carbimide is generally considered to have a better safety profile than disulfiram, particularly concerning hepatotoxicity.[5][8] However, adverse effects have been reported.

Table 4: Toxicological and Safety Profile

Aspect	Description
Hepatotoxicity	While considered less hepatotoxic than disulfiram, there have been reports of liver damage associated with its use.[9]
Antithyroid Activity	Can be clinically significant in patients with pre- existing hypothyroidism.[5][6]
Common Side Effects	Fatigue, skin rashes, ringing in the ears, mild depression, frequent urination, and impotence. [5]
Hematological Effects	A transient increase in mean white blood cell count has been observed, which returns to baseline after discontinuation.[3][6]
Cardiovascular Effects	The reaction with alcohol can cause a severe cardiovascular response.[8]

Caution is advised when prescribing to individuals with cardiovascular, hepatic, or renal diseases.[3]

Synthesis

A non-electrical process for the synthesis of calcium cyanamide, a component of the citrated form, involves the reaction of urea and calcium oxide. The process consists of mixing the reactants, heating them in a closed kettle to approximately 300°C, followed by crushing the resulting solid and reheating it to around 700°C.[10]





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Caption: Synthesis of Calcium Cyanamide from Urea and Calcium Oxide.

Analytical Methods

Specific, detailed analytical methods for citrated calcium carbimide are not readily available in the provided search results. However, methods for the analysis of calcium citrate are established and may serve as a starting point for developing methods for the citrated carbimide salt. These methods include assays for purity and tests for impurities like heavy metals and fluoride.[11][12]

Stability Studies

Information on formal stability studies for citrated calcium carbimide is limited in the provided search results. General best practices for drug substance stability studies during early-stage development involve long-term and accelerated stability testing to determine the retest period and shelf life.[13]

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